2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide
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Overview
Description
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, a nitrophenyl group, and a benzimidazole moiety, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with the appropriate benzimidazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include diazonium salts, chlorinating agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrophenyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol
- 2-[(4-chloro-2-nitrophenyl)diazenyl]benzenamine
- 2-[(4-chloro-2-nitrophenyl)diazenyl]phenol
Uniqueness
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN6O5 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C17H19ClN6O5/c1-8(25)15(23-22-12-4-2-9(18)6-14(12)24(28)29)16(26)19-10-3-5-11-13(7-10)21-17(27)20-11/h2,4,6,10-11,13,15H,3,5,7H2,1H3,(H,19,26)(H2,20,21,27) |
InChI Key |
PKANZTQPQZQWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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